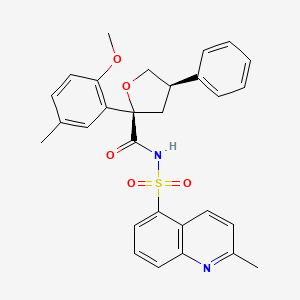
Riselcaftor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riselcaftor is a compound with the molecular formula C29H28N2O5S and a molecular weight of 516.61 g/mol . It is known as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with an effective concentration (EC50) of 20.1 nM in human bronchial epithelial cells . This compound is primarily used in research related to cystic fibrosis .
Chemical Reactions Analysis
Riselcaftor undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Riselcaftor is extensively used in scientific research, particularly in the study of cystic fibrosis. It acts as a CFTR modulator, which helps in improving the function of the CFTR protein in patients with cystic fibrosis . This compound is also used in various biological and medical research applications to understand the underlying mechanisms of CFTR modulation and its potential therapeutic benefits .
Mechanism of Action
Riselcaftor exerts its effects by modulating the CFTR protein, which is involved in the transport of chloride ions across cell membranes . The compound binds to the CFTR protein and enhances its function, thereby improving chloride ion transport and reducing the symptoms of cystic fibrosis . The molecular targets and pathways involved include the CFTR protein and related signaling pathways .
Comparison with Similar Compounds
Riselcaftor is unique in its ability to modulate the CFTR protein with high potency. Similar compounds include:
Ivacaftor: Another CFTR modulator used in the treatment of cystic fibrosis.
Lumacaftor: Often used in combination with Ivacaftor for enhanced therapeutic effects.
Tezacaftor: Another CFTR modulator with similar applications.
These compounds share similar mechanisms of action but differ in their specific molecular structures and potencies .
Properties
CAS No. |
2799652-36-9 |
|---|---|
Molecular Formula |
C29H28N2O5S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2R,4R)-2-(2-methoxy-5-methylphenyl)-N-(2-methylquinolin-5-yl)sulfonyl-4-phenyloxolane-2-carboxamide |
InChI |
InChI=1S/C29H28N2O5S/c1-19-12-15-26(35-3)24(16-19)29(17-22(18-36-29)21-8-5-4-6-9-21)28(32)31-37(33,34)27-11-7-10-25-23(27)14-13-20(2)30-25/h4-16,22H,17-18H2,1-3H3,(H,31,32)/t22-,29+/m0/s1 |
InChI Key |
ILQPLXMPYBURHT-PZGXJGMVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@]2(C[C@@H](CO2)C3=CC=CC=C3)C(=O)NS(=O)(=O)C4=CC=CC5=C4C=CC(=N5)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CC(CO2)C3=CC=CC=C3)C(=O)NS(=O)(=O)C4=CC=CC5=C4C=CC(=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















